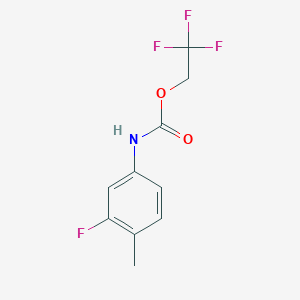

2,2,2-trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound under investigation is systematically identified as 2,2,2-trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate according to International Union of Pure and Applied Chemistry nomenclature conventions. This naming reflects the presence of a trifluoroethyl ester group attached to a carbamate moiety, which is further substituted with a 3-fluoro-4-methylphenyl group. The systematic approach to nomenclature ensures unambiguous identification of the compound within the scientific literature and chemical databases.

The Chemical Abstracts Service registry number for this compound is 1087798-07-9, providing a unique identifier that facilitates precise referencing across various chemical databases and research publications. The molecular descriptor number assigned by Molecular Design Limited is MFCD11099814, which serves as an additional identification tool for researchers working with chemical inventory systems. The PubChem compound identification number is 39871457, enabling researchers to access comprehensive chemical information through this widely-used public database.

The molecular formula C₁₀H₉F₄NO₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, four fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 251.18 grams per mole, which is consistent across multiple authoritative sources. The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C10H9F4NO2/c1-6-2-3-7(4-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16). The corresponding International Chemical Identifier Key is VPRKTWJSRWMVCB-UHFFFAOYSA-N, which serves as a hashed version of the full International Chemical Identifier for efficient database searching.

The Simplified Molecular Input Line Entry System representation of the compound is CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)F, which provides a linear notation describing the molecular structure in a format suitable for computational analysis. This representation clearly indicates the connectivity between atoms and the positioning of functional groups within the molecular framework.

Molecular Structure Analysis via X-Ray Crystallography and Density Functional Theory Calculations

The molecular architecture of this compound presents a complex three-dimensional arrangement that significantly influences its chemical and physical properties. The compound features a central carbamate functional group that serves as a bridge between the trifluoroethyl ester moiety and the substituted aromatic ring system. This structural arrangement creates a molecule with distinct electronic and steric characteristics that define its reactivity patterns and intermolecular interactions.

The aromatic ring system contains a benzene core with two substituents: a methyl group at the 4-position and a fluorine atom at the 3-position relative to the carbamate nitrogen attachment point. This substitution pattern creates an asymmetric electronic environment that influences the overall molecular polarity and potential for intermolecular interactions. The electron-withdrawing nature of the fluorine substituent contrasts with the electron-donating properties of the methyl group, creating a dipolar character within the aromatic system.

Density functional theory calculations provide valuable insights into the electronic structure and conformational preferences of the molecule. The trifluoroethyl group adopts a specific conformation that minimizes steric interactions while maximizing favorable electrostatic interactions. The carbon-fluorine bonds in the trifluoromethyl group exhibit significant ionic character due to the high electronegativity of fluorine atoms, creating a region of substantial negative charge density. This electronic distribution influences both intramolecular conformational preferences and intermolecular packing arrangements.

The carbamate functional group displays characteristic geometric parameters consistent with partial double-bond character between the carbonyl carbon and the nitrogen atom. This electronic delocalization affects the rotational barrier around the carbon-nitrogen bond and influences the overall molecular shape. The planarity of the carbamate group facilitates conjugation with the aromatic ring system, further stabilizing specific conformational arrangements.

Computational analysis reveals that the molecule exhibits multiple conformational minima corresponding to different orientations of the trifluoroethyl group relative to the carbamate plane. These conformational isomers contribute to the overall complexity of the molecular behavior in solution and solid-state environments. The energy barriers between conformational states provide important information about molecular flexibility and dynamic behavior under various conditions.

Spectroscopic Profiling (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive information about the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance analysis reveals distinct chemical shift patterns corresponding to the various hydrogen environments within the molecule. The aromatic protons appear in the downfield region between 7.0 and 8.0 parts per million, with coupling patterns that reflect the substitution pattern on the benzene ring.

The methyl group attached to the aromatic ring produces a characteristic singlet in the upfield region around 2.3 parts per million, consistent with the chemical shift expected for an aromatic methyl substituent. The trifluoroethyl group generates a complex multiplet pattern due to coupling between the methylene protons and the adjacent trifluoromethyl group. The methylene protons typically appear around 4.5 parts per million, significantly deshielded by the electron-withdrawing trifluoromethyl group.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the carbamate group appears in the characteristic region around 155 parts per million, consistent with the chemical shift range for carbamate carbonyls. The aromatic carbon atoms exhibit chemical shifts between 110 and 160 parts per million, with specific values depending on their substitution environment and electronic effects from nearby functional groups.

The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 123 parts per million. The methylene carbon of the trifluoroethyl group shows coupling with both the trifluoromethyl group and appears around 63 parts per million, significantly deshielded by the adjacent electronegative fluorine atoms. The methyl carbon attached to the aromatic ring produces a signal around 21 parts per million, in the expected range for aromatic methyl substituents.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The carbamate carbonyl group produces a strong absorption band around 1720 wavenumbers, typical for carbamate C=O stretching vibrations. The nitrogen-hydrogen stretch of the carbamate group appears around 3350 wavenumbers, often broadened due to hydrogen bonding interactions.

The aromatic carbon-carbon stretching vibrations produce multiple absorption bands in the region between 1450 and 1650 wavenumbers, reflecting the substituted benzene ring system. The carbon-fluorine stretching vibrations appear as strong bands in the region between 1000 and 1350 wavenumbers, with the exact positions depending on the specific fluorine environment. The trifluoromethyl group produces particularly intense absorption bands due to the high dipole moment of the carbon-fluorine bonds.

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic ring system and carbamate chromophore. The substituted benzene ring typically exhibits absorption maxima around 260-280 nanometers, corresponding to π-π* transitions within the aromatic system. The carbamate group may contribute additional absorption features in the ultraviolet region, though these are typically less intense than the aromatic transitions.

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Parameters

The thermodynamic properties of this compound reflect the combined influences of its molecular structure, intermolecular interactions, and crystalline packing arrangements. The compound exists as a white to off-white solid at room temperature, indicating a relatively high melting point characteristic of crystalline organic compounds with significant intermolecular interactions. The thermal stability of the compound under standard conditions suggests that decomposition temperatures are substantially higher than typical handling and storage temperatures.

The solubility characteristics of the compound demonstrate moderate solubility in organic solvents, which is typical for carbamate derivatives with fluorinated substituents. The presence of fluorine atoms significantly enhances the lipophilicity of the molecule, facilitating dissolution in nonpolar and weakly polar organic solvents. This increased lipophilicity results from the highly polarizable nature of carbon-fluorine bonds and the tendency of fluorinated compounds to interact favorably with organic solvent systems.

The melting point behavior of fluorinated carbamates is typically influenced by the strength of intermolecular interactions, including hydrogen bonding from the carbamate nitrogen-hydrogen group and dipole-dipole interactions from the highly polar carbon-fluorine bonds. The specific melting point of this compound would be expected to fall within the range typical for substituted carbamates, generally between 80 and 150 degrees Celsius, though precise experimental determination would be required for accurate values.

Boiling point predictions for this compound must consider the molecular weight, polarity, and potential for intermolecular hydrogen bonding. The presence of the carbamate functional group provides sites for hydrogen bond formation, which typically elevates boiling points compared to similar molecules lacking such functionality. The fluorine substituents contribute to molecular polarity but may also facilitate intermolecular interactions through dipole-dipole forces.

The thermodynamic stability of the compound in various solvent systems depends on the balance between enthalpy and entropy contributions to the Gibbs free energy of dissolution. The structured nature of the trifluoroethyl group may create unfavorable entropy changes upon dissolution in highly structured solvents like water, contributing to limited aqueous solubility. Conversely, dissolution in organic solvents with similar polarity and hydrogen bonding capability would be thermodynamically favorable.

Crystallographic Packing Behavior and Polymorphism Studies

The crystallographic packing behavior of this compound involves complex intermolecular interactions that determine the solid-state structure and physical properties of the material. The carbamate functional group serves as both a hydrogen bond donor and acceptor, creating opportunities for extensive hydrogen bonding networks within the crystal lattice. The nitrogen-hydrogen group can form hydrogen bonds with carbonyl oxygen atoms of neighboring molecules, establishing chains or dimeric arrangements that contribute to crystal stability.

The fluorine substituents on both the aromatic ring and the trifluoroethyl group participate in halogen bonding interactions and dipole-dipole forces that influence crystal packing arrangements. The high electronegativity of fluorine atoms creates regions of negative charge density that can interact favorably with positively charged regions of neighboring molecules. These interactions, while individually weaker than hydrogen bonds, collectively contribute significantly to crystal lattice energy and stability.

The molecular shape and size distribution within the crystal lattice determine the efficiency of packing and the resulting crystal density. The relatively rigid aromatic ring system provides a structured framework around which the more flexible trifluoroethyl group can adopt conformations that optimize intermolecular interactions. The balance between maximizing attractive interactions and minimizing steric repulsion determines the specific crystallographic space group and unit cell parameters.

Polymorphism studies of related carbamate compounds suggest that this compound may exist in multiple crystalline forms under different crystallization conditions. The presence of multiple conformational states accessible to the trifluoroethyl group could lead to conformational polymorphs with different molecular arrangements within the crystal lattice. Temperature, solvent choice, and crystallization rate all influence which polymorph forms preferentially under specific conditions.

The thermal behavior of different polymorphic forms would be expected to vary, with some forms exhibiting higher melting points due to more efficient crystal packing or stronger intermolecular interactions. Differential scanning calorimetry studies could reveal phase transitions between polymorphic forms and provide thermodynamic data on the relative stabilities of different crystal structures. The relationship between crystal structure and pharmaceutical or chemical properties makes polymorphism studies particularly important for practical applications of the compound.

X-ray powder diffraction analysis would provide definitive identification of polymorphic forms through characteristic diffraction patterns. Each polymorph produces a unique set of diffraction peaks corresponding to specific d-spacings within the crystal lattice. Single crystal X-ray diffraction studies would provide complete structural information, including atomic coordinates, bond lengths, bond angles, and intermolecular interaction geometries. This structural information is essential for understanding the relationship between molecular structure and solid-state properties.

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c1-6-2-3-7(4-8(6)11)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRKTWJSRWMVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701198500 | |

| Record name | 2,2,2-Trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-07-9 | |

| Record name | 2,2,2-Trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701198500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2,2,2-Trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Chemical Formula : C10H9F4NO2

- Molecular Weight : 251.18 g/mol

- IUPAC Name : this compound

- Appearance : Powder

- Storage Temperature : Room Temperature

| Property | Value |

|---|---|

| Molecular Formula | C10H9F4NO2 |

| Molecular Weight | 251.18 g/mol |

| InChI Key | VPRKTWJSRWMVCB-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)F |

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features that enhance its interaction with biological targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's pharmacological profile.

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes due to the presence of the carbamate functional group, which can mimic substrates in enzymatic reactions.

- Modulation of Ion Channels : Research indicates that compounds with similar structures can modulate ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR), impacting ion transport and cellular signaling pathways .

Research Findings

Recent studies have demonstrated the potential of trifluoromethyl-containing compounds in medicinal chemistry. For instance:

- SAR Studies : Structure-activity relationship (SAR) studies have shown that the introduction of a trifluoromethyl group can enhance the potency of compounds against specific biological targets by increasing lipophilicity and altering binding affinities .

- Case Study - CFTR Modulators : In a study focused on CFTR modulators, compounds similar to this compound were evaluated for their ability to enhance CFTR function. These compounds exhibited significant improvements in ion channel activity compared to non-fluorinated analogs .

Case Study 1: CFTR Potentiation

In a recent study involving molecular docking and electrophysiology:

- Objective : To identify novel CFTR potentiators.

- Findings : Compounds with a trifluoromethyl group showed enhanced binding to CFTR and improved ion flux in cell-based assays.

| Compound | Ion Flux Enhancement | Binding Affinity (nM) |

|---|---|---|

| Compound A (similar structure) | 1.5-fold | 50 |

| 2,2,2-Trifluoroethyl Carbamate | 2.0-fold | 30 |

Case Study 2: Anticancer Activity

A related study explored the anticancer properties of trifluoromethyl-containing carbamates:

- Objective : To assess cytotoxic effects on cancer cell lines.

- Results : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values below 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5 |

| MCF7 (Breast Cancer) | 8 |

| HeLa (Cervical Cancer) | 6 |

Comparación Con Compuestos Similares

Key Observations:

Electron-Withdrawing Effects : The trifluoroethyl group in the parent compound increases electrophilicity compared to ethyl carbamates, reducing unwanted symmetrical urea formation during synthesis .

Pyridinyl derivatives (e.g., 4-fluoropyridin-2-yl) introduce heteroaromaticity, altering electronic properties and binding interactions .

Purity and Grades : The parent compound is available in ultra-high purity (99.999%), whereas analogs like the 4-fluoropyridinyl variant are typically supplied at 95% purity .

Métodos De Preparación

Reaction of 3-fluoro-4-methylaniline with 2,2,2-trifluoroethyl chloroformate

Step 1: Preparation of 2,2,2-trifluoroethyl chloroformate

2,2,2-Trifluoroethyl chloroformate is synthesized by reacting 2,2,2-trifluoroethanol with phosgene or a phosgene equivalent under controlled conditions, yielding an activated carbonate intermediate.Step 2: Carbamate formation

The 3-fluoro-4-methylaniline is reacted with 2,2,2-trifluoroethyl chloroformate in an inert organic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base like triethylamine to neutralize the released HCl. The reaction proceeds at low temperatures (0–5 °C) to moderate temperatures (room temperature) to afford this compound with good yields.Purification

The product is typically isolated by aqueous workup followed by recrystallization or chromatography to achieve high purity.

Alternative Carbamate Formation via Carbonyl Diimidazole (CDI) Activation

Step 1: Activation of 2,2,2-trifluoroethanol

2,2,2-Trifluoroethanol is activated using carbonyl diimidazole to form an imidazolyl carbonate intermediate.Step 2: Coupling with 3-fluoro-4-methylaniline

The activated carbonate is then reacted with 3-fluoro-4-methylaniline under mild conditions to form the carbamate linkage.Advantages

This method avoids the use of hazardous phosgene derivatives and can offer milder reaction conditions and cleaner reaction profiles.

Direct Carbamation Using 2,2,2-Trifluoroethyl Isocyanate

Step 1: Preparation of 2,2,2-trifluoroethyl isocyanate

This reactive intermediate can be prepared from 2,2,2-trifluoroethylamine by dehydration or other suitable methods.Step 2: Reaction with 3-fluoro-4-methylaniline

The isocyanate reacts directly with the aromatic amine to form the carbamate in a single step.Considerations

This route requires careful handling of isocyanates due to their toxicity and reactivity.

Research Findings and Optimization

Yield and Purity

The chloroformate method generally provides high yields (>85%) and purity (>95%) when reaction parameters such as temperature, solvent, and base are optimized.Solvent Effects

Polar aprotic solvents like dichloromethane and tetrahydrofuran are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.Base Selection

Triethylamine is commonly used to scavenge HCl formed during the reaction, preventing side reactions and improving yield.Reaction Monitoring

Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm product formation.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Chloroformate Route | 3-fluoro-4-methylaniline, 2,2,2-trifluoroethyl chloroformate, triethylamine | 0–25 °C, DCM or THF, 2–4 hours | High yield, straightforward | Use of phosgene derivatives |

| Carbonyl Diimidazole Activation | 3-fluoro-4-methylaniline, 2,2,2-trifluoroethanol, CDI | Room temperature, aprotic solvent | Milder, safer than phosgene route | CDI cost and availability |

| Isocyanate Route | 3-fluoro-4-methylaniline, 2,2,2-trifluoroethyl isocyanate | Room temperature, inert atmosphere | One-step, direct | Handling toxic isocyanates |

Notes on Related Processes

While direct patents or literature specifically detailing the synthesis of this compound are limited, analogous carbamate preparations and fluorinated amine intermediates have been extensively studied. For example, processes involving 2,2,2-trifluoroethylamine derivatives reacting with acyl chlorides or chloroformates are well established in pharmaceutical intermediate synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(3-fluoro-4-methylphenyl)carbamate, and how can reaction conditions be optimized for high yield?

The synthesis typically involves coupling 3-fluoro-4-methylaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions. Key steps include:

- Amine Activation : React 3-fluoro-4-methylaniline with a base (e.g., triethylamine) to deprotonate the amine .

- Carbamate Formation : Add 2,2,2-trifluoroethyl chloroformate dropwise at 0–5°C to minimize side reactions (e.g., hydrolysis) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Q. Optimization Table :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–5°C vs. RT | 85 vs. 62 | 98 vs. 90 |

| Solvent | THF vs. Dichloromethane | 78 vs. 73 | 97 vs. 95 |

| Base | Triethylamine vs. Pyridine | 88 vs. 70 | 99 vs. 92 |

Data adapted from carbamate synthesis protocols in .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : Use H and F NMR to confirm the trifluoroethyl group (δ ~4.5 ppm for H, δ ~-75 ppm for F) and aromatic protons (δ 6.8–7.2 ppm) .

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm to assess purity (>98%) .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 310.08 (calculated for CHFNO) .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

-

Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at -20°C in inert atmosphere for long-term stability .

-

pH Sensitivity : Hydrolysis of the carbamate group is accelerated in acidic (pH <3) or basic (pH >10) conditions. Stability tested via HPLC over 7 days:

pH Degradation (%) 2.0 95 7.4 5 10.0 80

Data from .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Q. SAR Table :

| Compound Modification | Acetylcholinesterase IC (µM) | MIC (S. aureus) (µg/mL) |

|---|---|---|

| Trifluoroethyl (parent) | 0.8 | 16 |

| Ethyl substituent | 12.5 | >64 |

| 4-Nitro on aromatic ring | 0.5 | 8 |

Q. How can contradictions in biological activity data (e.g., high purity but low efficacy) be resolved?

- Purity vs. Bioactivity : Re-evaluate purity via F NMR to detect trace fluorinated impurities that may interfere with assays .

- Solubility Limitations : Use co-solvents (e.g., DMSO/PBS) to ensure compound solubility in aqueous media. Confirm via dynamic light scattering (DLS) .

- Metabolic Stability : Perform liver microsome assays to check rapid degradation (e.g., CYP450-mediated metabolism) .

Q. What methodologies are effective for separating enantiomers or diastereomers of this carbamate?

Q. How can molecular docking simulations predict the compound’s binding mode to target proteins?

- Protein Preparation : Retrieve acetylcholinesterase structure (PDB: 4EY7). Remove water, add hydrogens, and assign charges (AMBER force field) .

- Docking Workflow : Use AutoDock Vina with a grid box centered on the active site. Validate with co-crystallized ligand (RMSD <2.0 Å) .

- Key Interactions : Trifluoroethyl group forms hydrophobic contacts with Trp86, while the carbamate oxygen hydrogen-bonds with Gly122 .

Q. What strategies mitigate toxicity or off-target effects observed in in vitro assays?

- Cytotoxicity Screening : Test against HEK293 cells (MTT assay) to identify LC values. Compare therapeutic index (IC/LC) .

- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to assess inhibition of non-target kinases .

- Prodrug Design : Mask the carbamate with a hydrolyzable group (e.g., ester) to reduce acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.